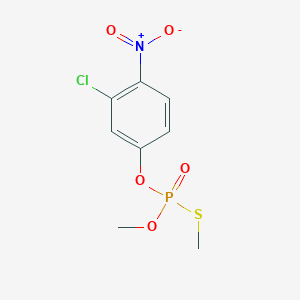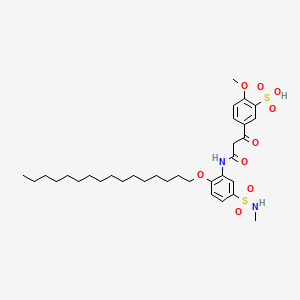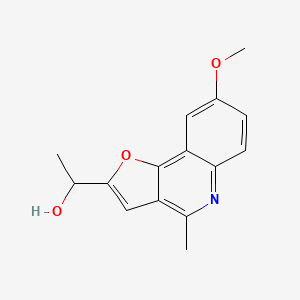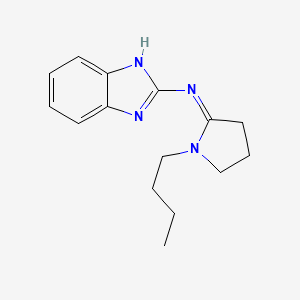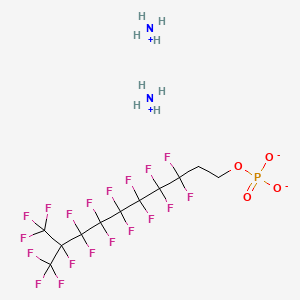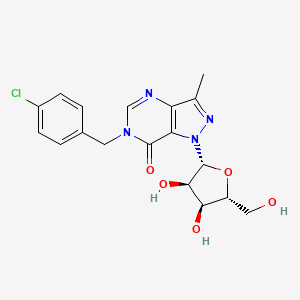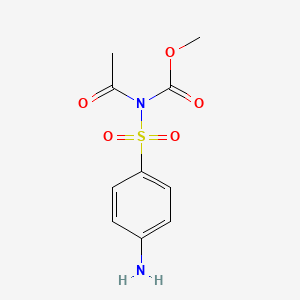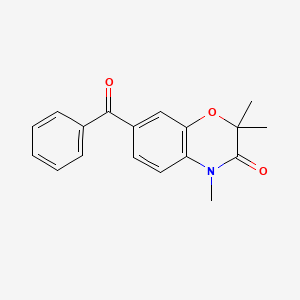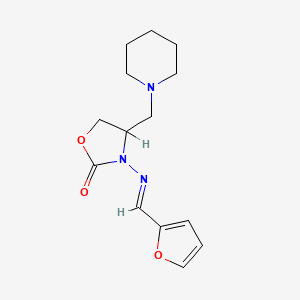
3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is a heterocyclic compound that features a unique structure combining a furan ring, an oxazolidone ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone typically involves the condensation of furfural with 4-(piperidinomethyl)-2-oxazolidone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Furfural reacts with 4-(piperidinomethyl)-2-oxazolidone in the presence of a base.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antiviral, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the creation of materials with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is not fully understood, but it is believed to involve interactions with specific molecular targets. The furan ring and oxazolidone moiety may interact with enzymes or receptors, leading to biological effects. Further studies are needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2′-Piperidinomethyl-5-arylidenecreatinines: These compounds share a similar piperidinomethyl group and exhibit geometrical isomerism.
Trifluoromethyl- and methyl-group substituted prolines: These compounds have similar structural features and are used in various research applications.
Uniqueness
3-(Furfurylideneamino)-4-(piperidinomethyl)-2-oxazolidone is unique due to its combination of a furan ring, an oxazolidone ring, and a piperidine moiety
Properties
CAS No. |
126268-12-0 |
|---|---|
Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-[(E)-furan-2-ylmethylideneamino]-4-(piperidin-1-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19N3O3/c18-14-17(15-9-13-5-4-8-19-13)12(11-20-14)10-16-6-2-1-3-7-16/h4-5,8-9,12H,1-3,6-7,10-11H2/b15-9+ |
InChI Key |
OPWLMKHVSCOZGS-OQLLNIDSSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2COC(=O)N2/N=C/C3=CC=CO3 |
Canonical SMILES |
C1CCN(CC1)CC2COC(=O)N2N=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


